molecular formula C18H19F2N3O2 B2447554 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 2195878-04-5

3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2447554
CAS No.: 2195878-04-5
M. Wt: 347.366
InChI Key: GXCLESNKFOYELB-UHFFFAOYSA-N
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Description

3-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound featuring a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multiple steps. The starting materials often include 1,1-difluoro-6-azaspiro[2.5]octane and quinazolin-4(3H)-one derivatives. The reaction conditions may involve the use of organic solvents, catalysts, and specific temperature and pressure settings to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-(3-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(1,1-Difluoro-6-azaspiro[25]octan-6-yl)-3-oxopropyl)quinazolin-4(3H)-one is unique due to its specific structural features, such as the quinazolinone core and the difluoro-azaspiro moiety

Properties

IUPAC Name

3-[3-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-3-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c19-18(20)11-17(18)6-9-22(10-7-17)15(24)5-8-23-12-21-14-4-2-1-3-13(14)16(23)25/h1-4,12H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCLESNKFOYELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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